molecular formula C14H12Cl2N2 B3367614 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline CAS No. 184109-90-8

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B3367614
CAS No.: 184109-90-8
M. Wt: 279.2 g/mol
InChI Key: DHZDWAXFFDIMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 3-chlorobenzylamine with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent, such as phosphorus oxychloride, to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, substituted tetrahydroquinazolines, and various functionalized quinazoline compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-phenylquinazoline: Similar structure but lacks the tetrahydro moiety.

    2-(3-Chlorophenyl)-4,5,6,7-tetrahydroquinazoline: Similar structure but lacks the chloro substituent on the quinazoline ring.

Uniqueness

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both chloro substituents and the tetrahydroquinazoline core. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDWAXFFDIMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus(V) oxychloride (17.6 g, 114.7 mmol) was slowly added to 2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (2.2 g, 8.5 mmol) at 0° C. The reaction mixture was warmed to 100° C. and held at that temperature for 2 h. After this time, the mixture was cooled, quenched with saturated sodium hydroxide, and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/dichloromethane) to afford the title compound (2.1 g, 23%) as a white solid. MW=279.16. 1H NMR (CDCl3, 300 MHz) δ 8.43-8.37 (m, 1H), 8.32-8.24 (m, 1H), 7.49-7.33 (m, 2H), 3.03-2.87 (m, 2H), 2.86-2.70 (m, 2H), 1.98-1.83 (m, 4H); APCI MS m/z 279 [M+H]+.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 4
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 5
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.